6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of a thieno[2,3-d]pyrimidinone core with a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidinone Core: This can be achieved through the condensation of appropriate thiophene derivatives with formamide or formamidine under acidic or basic conditions.
Introduction of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be introduced via cyclization reactions involving amidoximes and carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases, including cancer and infectious diseases.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one: Shares the 1,2,4-oxadiazole moiety but differs in the core structure.
2-(1,2,4-Oxadiazol-5-yl)anilines: Contains the 1,2,4-oxadiazole ring but with an aniline core.
Uniqueness
6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3,5-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its combination of a thieno[2,3-d]pyrimidinone core with a 1,2,4-oxadiazole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H12N4O2S |
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Molecular Weight |
288.33 g/mol |
IUPAC Name |
6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O2S/c1-6-8-12(14-5-17(2)13(8)18)20-9(6)11-15-10(16-19-11)7-3-4-7/h5,7H,3-4H2,1-2H3 |
InChI Key |
NZKXBFVWWWUBGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C)C3=NC(=NO3)C4CC4 |
Origin of Product |
United States |
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